1,6-dimethyl-1H-indole-3-carboxylic acid
Overview
Description
1,6-Dimethyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. Indole derivatives are renowned for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The compound this compound, with its unique structural features, holds potential for various scientific and industrial applications.
Mechanism of Action
Target of Action
Indole derivatives, such as 1,6-dimethylindole-3-carboxylic acid, are known to interact with a variety of targets in the body. These targets often include various receptors and enzymes, which play crucial roles in numerous biological processes . .
Mode of Action
The mode of action of indole derivatives typically involves binding to their targets, leading to changes in the function of these targets . This can result in a variety of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, some indole derivatives are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . These compounds can then interact with various targets, affecting downstream pathways.
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of its interaction with its targets. Indole derivatives are known to have a variety of effects, depending on their specific targets and mode of action . .
Action Environment
The action environment of a compound refers to the environmental factors that can influence its action, efficacy, and stability. These factors can include things like pH, temperature, and the presence of other compounds. Some indole derivatives are known to be influenced by environmental factors . .
Biochemical Analysis
Biochemical Properties
They are known to play a significant role in biochemical reactions, particularly in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . They have been found to exhibit various biologically vital properties .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indole derivatives are known for their stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Metabolic Pathways
Indole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid derived entirely from the diet .
Transport and Distribution
Indole derivatives are known to interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences has become a valuable alternative to time-consuming experimental methods .
Preparation Methods
The synthesis of 1,6-dimethyl-1H-indole-3-carboxylic acid typically involves the oxidation of 1,6-dimethyl-1H-indole-3-aldehyde using alkaline potassium permanganate . This method is commonly employed in laboratory settings due to its efficiency and reliability. Industrial production methods may involve similar oxidation processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,6-Dimethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,6-Dimethyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
1,6-Dimethyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:
1-Methylindole-3-carboxylic acid: Similar in structure but with different substitution patterns, leading to varied biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological functions compared to synthetic derivatives.
Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives, including this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1,6-dimethylindole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-8-9(11(13)14)6-12(2)10(8)5-7/h3-6H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYBKZGDBUOXEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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